molecular formula C18H20O4 B13813088 5-O-Methyllatifolin

5-O-Methyllatifolin

Cat. No.: B13813088
M. Wt: 300.3 g/mol
InChI Key: NKFNPUQSPATHPN-GFCCVEGCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-Methyllatifolin typically involves the methylation of latifolin. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve the extraction of latifolin from natural sources followed by chemical modification. The extraction process includes solvent extraction, chromatography, and crystallization techniques to isolate and purify latifolin before methylation .

Chemical Reactions Analysis

Types of Reactions

5-O-Methyllatifolin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-O-Methyllatifolin involves its interaction with various molecular targets and pathways. It exerts its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methylation pattern, which may enhance its biological activities and stability compared to its parent compound, latifolin .

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

2-[(1R)-1-(2,4,5-trimethoxyphenyl)prop-2-enyl]phenol

InChI

InChI=1S/C18H20O4/c1-5-12(13-8-6-7-9-15(13)19)14-10-17(21-3)18(22-4)11-16(14)20-2/h5-12,19H,1H2,2-4H3/t12-/m1/s1

InChI Key

NKFNPUQSPATHPN-GFCCVEGCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1[C@H](C=C)C2=CC=CC=C2O)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2O)OC)OC

Origin of Product

United States

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